diethyl 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate
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Overview
Description
Diethyl 2,2’-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of two diethyl ester groups attached to the quinazoline core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate typically involves the condensation of appropriate starting materials under controlled conditions. One possible route includes the reaction of 2,4-dioxoquinazoline with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional carbonyl groups, while reduction may produce alcohol or amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2,2’-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
Diethyl 2,2’-(quinazoline-1,3(2H,4H)-diyl)diacetate: Lacks the dioxo groups.
2,4-Dioxoquinazoline: Lacks the diethyl ester groups.
Uniqueness
Diethyl 2,2’-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate is unique due to the presence of both diethyl ester and dioxo groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,4-dioxoquinazolin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c1-3-23-13(19)9-17-12-8-6-5-7-11(12)15(21)18(16(17)22)10-14(20)24-4-2/h5-8H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUAYJXMQUVXFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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